molecular formula C14H12BrNO B329467 N-(4-bromophenyl)-3-methylbenzamide

N-(4-bromophenyl)-3-methylbenzamide

Cat. No.: B329467
M. Wt: 290.15 g/mol
InChI Key: WZXKTYYMIAREML-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffold in Medicinal Chemistry Research

The benzamide scaffold is a fundamental structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules. researchgate.net Benzamides are characterized by a benzene (B151609) ring attached to an amide group. This structural framework serves as a versatile template for the development of therapeutic agents targeting various diseases. The amide bond is a crucial feature, contributing to the stability and conformational properties of these molecules. researchgate.net

Researchers have extensively modified the benzamide scaffold with different substituents to alter its biological activity. ontosight.ai This has led to the discovery of compounds with a range of pharmacological properties, including antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netontosight.aiontosight.ai The ability to systematically alter the substituents on both the benzoyl and the N-phenyl rings allows for the fine-tuning of a compound's properties to enhance its efficacy and selectivity for specific biological targets, such as enzymes and receptors. nih.govontosight.ai

Rationale for Investigating Substituted N-Phenylbenzamide Analogues

The investigation of substituted N-phenylbenzamide analogues is driven by the desire to understand and optimize their structure-activity relationships (SAR). By introducing various functional groups at different positions on the N-phenyl ring, chemists can systematically probe the interactions between the molecule and its biological target. This approach allows for the modulation of several key properties:

Lipophilicity: The nature and position of substituents on the N-phenyl ring can significantly influence the compound's solubility and ability to cross biological membranes. ontosight.ai

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron distribution within the molecule, affecting its binding affinity to target proteins. ontosight.ai

Steric Factors: The size and shape of substituents can dictate how the molecule fits into the binding pocket of a receptor or enzyme, influencing its potency and selectivity. nih.gov

The synthesis of a diverse library of N-substituted aminobenzamide derivatives allows for the systematic exploration of these effects, guiding the design of more effective and targeted therapeutic agents. dovepress.com

Historical Perspectives on Halogenated Phenyl Substituents in Bioactive Molecules

The use of halogen atoms, such as bromine, on phenyl rings has a long history in medicinal chemistry. Initially, halogenation was often used to empirically explore the impact of steric and electronic modifications on a molecule's biological activity. sci-hub.box Over time, the strategic incorporation of halogens has become a sophisticated tool in drug design for several reasons:

Metabolic Stability: Halogen atoms can be used to block sites on an aromatic ring that are susceptible to metabolic hydroxylation, thereby increasing the compound's metabolic stability and duration of action. sci-hub.box

Halogen Bonding: It is now understood that heavier halogens like bromine and iodine can act as Lewis acids and form specific, directed interactions known as halogen bonds with electron-donating atoms in a protein's binding site. acs.org This interaction can significantly enhance binding affinity and selectivity. acs.org

Modulation of Physicochemical Properties: The introduction of a halogen atom alters a molecule's size, lipophilicity, and electronic character, which can be leveraged to optimize its pharmacokinetic and pharmacodynamic profiles. researchgate.net

The widespread presence of halogenated compounds in industrial, agricultural, and pharmaceutical applications underscores their importance. nih.gov

Defining the Research Scope for N-(4-bromophenyl)-3-methylbenzamide and Related Congeners

The specific compound, this compound, combines the benzamide scaffold with a bromine atom on the N-phenyl ring and a methyl group on the benzoyl ring. Research into this compound and its close analogues, or congeners, is aimed at elucidating the combined effects of these specific substitutions.

The presence of the 4-bromo substituent on the phenyl ring makes it a candidate for forming halogen bonds and influencing metabolic stability. The 3-methyl group on the benzoyl ring introduces a small, lipophilic substituent that can probe steric and hydrophobic interactions within a binding site.

Studies on related N-phenylbenzamide derivatives have shown their potential as inhibitors of various enzymes. ontosight.ai The synthesis and evaluation of compounds like this compound and its analogues contribute to a deeper understanding of the SAR within this chemical class, potentially leading to the identification of new lead compounds for drug discovery. For instance, the methylation of the amide nitrogen in related structures has been explored to fine-tune activity. mdpi.com The systematic synthesis and characterization of such compounds are essential for advancing the field. mdpi.commdpi.com

Physicochemical Properties of N-(4-bromophenyl)benzamide

PropertyValueReference
Molecular FormulaC13H10BrNO ontosight.ai
Molecular Weight276.1286 g/mol lookchem.com
Melting Point154-156°C ontosight.ai
Boiling Point293.1°C at 760 mmHg lookchem.com
Density1.496 g/cm³ lookchem.com
Refractive Index1.665 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-(4-bromophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H12BrNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17)

InChI Key

WZXKTYYMIAREML-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis of N 4 Bromophenyl 3 Methylbenzamide and Its Derivatives

Strategic Disconnections and Retrosynthetic Analysis for N-(4-bromophenyl)-3-methylbenzamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond, which is the most synthetically accessible linkage to form. This primary disconnection reveals two potential synthetic pathways originating from two key synthons: an electrophilic 3-methylbenzoyl derivative and a nucleophilic 4-bromoaniline (B143363) derivative, or vice versa.

A second strategic disconnection can be considered at the C-N bond of the aniline (B41778) moiety, which points towards cross-coupling strategies. A third disconnection at the C-Br bond of the bromophenyl ring opens up possibilities for late-stage functionalization of the benzamide (B126) scaffold. These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct Amide Coupling Approaches for Benzamide Core Formation

The direct formation of the amide bond between a carboxylic acid and an amine is one of the most frequently employed reactions in organic synthesis. This transformation, however, often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Coupling Reagent Mediated Condensations (e.g., EDC/HOBt, HATU)

Amide bond formation can be efficiently achieved by the use of coupling reagents that convert the carboxylic acid into a more reactive species in situ. Among the most common and effective coupling reagents are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netpeptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt acts as a catalyst and helps to suppress side reactions and minimize racemization in the case of chiral carboxylic acids. peptide.comresearchgate.net

Another class of highly efficient coupling reagents are uronium or aminium salts, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a prominent example. wikipedia.orgmychemblog.com HATU is known for its high coupling efficiency and fast reaction rates, even with sterically hindered or electronically deactivated amines and carboxylic acids. wikipedia.orgnih.gov The reaction mechanism involves the formation of a highly reactive OAt-active ester. commonorganicchemistry.com

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
Coupling Reagent SystemTypical SolventTypical BaseKey Advantages
EDC/HOBtDMF, DCM, MeCNDIPEA, Et3NWater-soluble byproducts, cost-effective
HATUDMF, NMPDIPEA, Et3NHigh efficiency, fast reaction rates, suitable for challenging substrates

Acid Chloride or Anhydride Pathways

A more traditional yet highly effective method for amide synthesis involves the conversion of the carboxylic acid, in this case, 3-methylbenzoic acid, into a more electrophilic derivative such as an acid chloride or an acid anhydride. nih.gov The acid chloride can be readily prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-methylbenzoyl chloride is then reacted with 4-bromoaniline in the presence of a base to neutralize the HCl byproduct. nanobioletters.comhud.ac.uk This method is generally high-yielding and straightforward, although the handling of moisture-sensitive and corrosive acid chlorides requires care. rsc.org

Table 2: Acid Chloride Pathway for this compound Synthesis
StepReactantsReagentsTypical SolventOutcome
13-methylbenzoic acidSOCl₂ or (COCl)₂DCM or neat3-methylbenzoyl chloride
23-methylbenzoyl chloride, 4-bromoanilinePyridine or Et3NDCM, THFThis compound

Advanced Cross-Coupling Strategies for Bromophenyl Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling in Benzamide Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi-res.com In the context of this compound, the bromine atom serves as a handle for further functionalization. This allows for the late-stage modification of the benzamide scaffold, which is a highly valuable strategy in drug discovery for the rapid generation of analogues. For instance, this compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 4-position of the phenyl ring. nih.gov

Buchwald-Hartwig Amination for N-Aryl Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.org This reaction provides a direct and general method for the synthesis of N-aryl amides. In one approach, 3-methylbenzamide (B1583426) could be coupled with 1-bromo-4-iodobenzene (B50087) (or a similar dihalide) to form the target molecule. The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial for the success of this transformation, enabling the coupling of a wide range of substrates under relatively mild conditions. youtube.com The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amide, deprotonation, and reductive elimination to furnish the N-aryl amide product and regenerate the active catalyst. syr.edu

Table 3: Overview of Cross-Coupling Strategies
ReactionCoupling PartnersCatalyst SystemBond FormedApplication to Target Molecule
Suzuki-MiyauraAryl/vinyl boronic acid + Aryl halidePd catalyst (e.g., Pd(PPh₃)₄) + BaseC-CFunctionalization of the bromophenyl ring
Buchwald-HartwigAmide + Aryl halidePd catalyst + Ligand (e.g., XPhos) + BaseC-NDirect formation of the N-aryl bond

Methyl Group Introduction Methodologies (e.g., Friedel-Crafts Acylation, Methylation of Precursors)

The introduction of the methyl group at the meta-position of the benzoyl moiety is a key step in the synthesis of this compound. This can be achieved through various strategies, primarily involving the synthesis of the precursor, 3-methylbenzoic acid, or its derivatives.

One of the most common methods for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation . However, for the synthesis of 3-methylbenzoic acid, a more direct approach is the Friedel-Crafts alkylation of benzene (B151609) with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride to produce toluene (B28343). The subsequent oxidation of toluene, for instance with potassium permanganate, yields benzoic acid. To obtain the desired 3-methylbenzoic acid, one could start with m-xylene (B151644) and selectively oxidize one of the methyl groups. Alternatively, Friedel-Crafts alkylation of toluene itself can lead to a mixture of isomers, with the meta-isomer being a minor product at certain temperatures chemguide.co.uklibretexts.org. A more regioselective synthesis of 3-methylbenzoic acid might involve a multi-step process starting from different precursors.

A common laboratory and industrial-scale synthesis of this compound involves a two-step process starting from 3-methylbenzoic acid. The first step is the conversion of 3-methylbenzoic acid to its more reactive acid chloride derivative, 3-methylbenzoyl chloride. This is typically achieved by reacting 3-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) chemicalbook.comguidechem.comlookchem.comchemdad.com. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction chemicalbook.com.

The second step is the amide coupling of the synthesized 3-methylbenzoyl chloride with 4-bromoaniline. This reaction, often a type of Schotten-Baumann reaction, is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine) or an aqueous base, to neutralize the hydrochloric acid byproduct fishersci.co.uk. The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or with cooling mdpi.comreddit.comkhanacademy.org.

A summary of a typical synthetic route is presented in the table below:

StepReactantsReagentsProduct
13-Methylbenzoic acidThionyl chloride (SOCl₂)3-Methylbenzoyl chloride
23-Methylbenzoyl chloride, 4-BromoanilineBase (e.g., Triethylamine)This compound

Exploration of Novel and Green Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methodologies. For the synthesis of benzamides, including this compound, several novel and "green" protocols have been explored.

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity nih.govnih.govresearchgate.netrsc.orgchemmethod.com. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to increased mass transfer and reaction rates nih.gov. Ultrasound irradiation has been successfully employed for the synthesis of various benzamide derivatives, often at ambient temperature and without the need for metal catalysts, resulting in high yields in significantly shorter reaction times researchgate.netrsc.org. A direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable solid acid catalyst has been reported as a green and highly efficient pathway for benzamide preparation researchgate.net.

These green methodologies offer significant advantages over traditional synthetic methods by reducing reaction times, energy consumption, and often the use of hazardous reagents and solvents.

Synthetic Routes to Isomeric and Analogous Benzamide Derivatives for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of its isomers and analogs is of great importance. This allows for a systematic investigation of the impact of the methyl group's position and the nature of the halogen substituent on the phenyl ring.

Isomeric Benzamide Derivatives:

The synthesis of the ortho- and para-isomers, N-(4-bromophenyl)-2-methylbenzamide and N-(4-bromophenyl)-4-methylbenzamide, follows a similar synthetic strategy to the meta-isomer. The key difference lies in the starting benzoic acid derivative.

N-(4-bromophenyl)-2-methylbenzamide: The synthesis of this isomer would start from 2-methylbenzoic acid. A potential route to 2-methylbenzoic acid is through the hydrolysis of 2-bromo-3-methylbenzonitrile, which can be synthesized from 2-bromo-3-methylaniline. A procedure for the synthesis of 2-bromo-3-methylbenzoic acid has been described, which could serve as a precursor orgsyn.org.

N-(4-bromophenyl)-4-methylbenzamide: This isomer is synthesized from 4-methylbenzoic acid (p-toluic acid) nanobioletters.comnih.govnist.govchemicalbook.com. The synthetic route involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride, followed by coupling with 4-bromoaniline.

A comparative overview of the synthesis of these isomers is provided in the table below:

CompoundStarting Benzoic AcidKey Synthetic Steps
N-(4-bromophenyl)-2-methylbenzamide2-Methylbenzoic acid1. Chlorination to 2-methylbenzoyl chloride2. Amide coupling with 4-bromoaniline
This compound3-Methylbenzoic acid1. Chlorination to 3-methylbenzoyl chloride2. Amide coupling with 4-bromoaniline
N-(4-bromophenyl)-4-methylbenzamide4-Methylbenzoic acid1. Chlorination to 4-methylbenzoyl chloride2. Amide coupling with 4-bromoaniline

Analogous Benzamide Derivatives:

The synthesis of analogous benzamides with different substituents on either aromatic ring can provide further insights. For instance, replacing the bromine atom with chlorine or modifying the position of the methyl group on the aniline ring can be explored.

N-(4-chlorophenyl)-3-methylbenzamide: The synthesis of this analog has been reported and follows the same general procedure, using 4-chloroaniline (B138754) instead of 4-bromoaniline for the final amide coupling step with 3-methylbenzoyl chloride nih.govamanote.com.

N-(3-bromo-4-methylphenyl) derivatives: The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been described, indicating the feasibility of using 4-bromo-3-methylaniline (B1294692) as a starting material for the synthesis of analogous benzamides mdpi.com.

The availability of these synthetic routes allows for the creation of a library of related compounds, which is essential for systematic comparative studies to elucidate the influence of subtle structural modifications on the compound's properties.

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl 3 Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of N-(4-bromophenyl)-3-methylbenzamide would be expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons.

Aromatic Protons: The spectrum would display signals for eight aromatic protons. The four protons of the 4-bromophenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The four protons of the 3-methylbenzoyl group would exhibit a more complex splitting pattern, likely consisting of a singlet, a doublet, and two triplets, reflecting their meta-substitution pattern.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would be expected, with its chemical shift being sensitive to solvent and concentration.

Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group would be anticipated in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 m
Amide-H 8.0 - 9.0 br s

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. It is expected to show signals for all 14 carbon atoms.

Carbonyl Carbon (C=O): The amide carbonyl carbon would appear as a single peak in the downfield region of the spectrum, typically around 165-175 ppm.

Aromatic Carbons: The twelve aromatic carbons would resonate in the range of 110-140 ppm. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift.

Methyl Carbon (-CH₃): The methyl carbon would be observed as a single peak in the upfield region, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 165 - 175
Aromatic-C 110 - 140

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons, helping to assign the complex splitting patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would show correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show the following key absorption bands:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the stretching vibration of the amide carbonyl group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

C-N Stretch: An absorption band in the region of 1200-1400 cm⁻¹.

C-Br Stretch: A characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch 3300 - 3500
C=O Stretch 1650 - 1680
Aromatic C-H Stretch > 3000
C-N Stretch 1200 - 1400

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental composition and confirm its molecular formula. The molecular formula of this compound is C₁₄H₁₂BrNO. The expected exact mass can be calculated and would be confirmed by HRMS analysis, likely through the observation of the protonated molecular ion [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π → π* transitions within the aromatic rings and the carbonyl group. The conjugation between the aromatic rings and the amide group would influence the position and intensity of these absorption maxima (λmax).

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information about molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. The insights gained from a crystal structure analysis are fundamental to understanding a compound's physical and chemical properties.

Single Crystal X-ray Diffraction Techniques

The determination of the crystal structure of this compound would begin with the growth of a high-quality single crystal. This crystal, typically with dimensions on the order of micrometers, is then mounted on a goniometer and placed in a focused beam of X-rays. Modern single-crystal X-ray diffractometers are typically equipped with either a molybdenum (Mo) or copper (Cu) X-ray source and a highly sensitive detector, such as a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector.

As the crystal is rotated in the X-ray beam, a diffraction pattern is generated. This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal. The positions and intensities of the diffracted beams are recorded by the detector. Sophisticated software is then used to process this data, determining the unit cell parameters, space group, and ultimately, the positions of all atoms within the asymmetric unit of the crystal. The final structural model is refined to provide the highest possible accuracy in atomic coordinates and displacement parameters.

Without a published study, specific details regarding the data collection and structure refinement for this compound remain unavailable. A hypothetical data collection and refinement table is presented below to illustrate the type of information that would be obtained from such an experiment.

Crystal Data and Structure Refinement
Empirical formulaC₁₄H₁₂BrNO
Formula weight290.16
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemUnavailable
Space groupUnavailable
Unit cell dimensionsa = unavailable Å, α = 90°b = unavailable Å, β = unavailable°c = unavailable Å, γ = 90°
VolumeUnavailable ų
ZUnavailable
Density (calculated)Unavailable Mg/m³
Absorption coefficientUnavailable mm⁻¹
F(000)Unavailable
Crystal sizeUnavailable x Unavailable x Unavailable mm³
Theta range for data collectionUnavailable to Unavailable°
Index rangesUnavailable
Reflections collectedUnavailable
Independent reflectionsUnavailable [R(int) = unavailable]
Completeness to thetaUnavailable %
Absorption correctionUnavailable
Max. and min. transmissionUnavailable and Unavailable
Refinement methodUnavailable
Data / restraints / parametersUnavailable / Unavailable / Unavailable
Goodness-of-fit on F²Unavailable
Final R indices [I>2sigma(I)]R1 = unavailable, wR2 = unavailable
R indices (all data)R1 = unavailable, wR2 = unavailable
Largest diff. peak and holeUnavailable and Unavailable e.Å⁻³

Analysis of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions. A detailed analysis of the crystal packing of this compound would reveal the specific nature and geometry of these interactions.

Hydrogen Bonding: The amide group (-CONH-) in this compound is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is highly probable that the crystal structure would be dominated by intermolecular N-H···O=C hydrogen bonds, which often lead to the formation of well-defined supramolecular motifs such as chains or dimers.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. In the crystal structure of this compound, the bromine atom could interact with the carbonyl oxygen or the nitrogen atom of a neighboring molecule (C-Br···O or C-Br···N).

Without the actual crystal structure, a quantitative analysis of these interactions is not possible. A hypothetical table of intermolecular interactions is provided below to demonstrate the type of data that would be extracted from the crystallographic information.

Intermolecular Interactions D-H···A d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)
Hydrogen BondN-H···OUnavailableUnavailableUnavailableUnavailable
Halogen BondC-Br···OUnavailableUnavailableUnavailableUnavailable
π-StackingRing···RingUnavailableUnavailableUnavailableUnavailable

Structure Activity Relationship Sar Studies of N 4 Bromophenyl 3 Methylbenzamide Derivatives

Systematic Structural Modifications and Design Strategies

The exploration of N-(4-bromophenyl)-3-methylbenzamide's chemical space has been a meticulous process of altering specific parts of the molecule to map the pharmacophore and enhance desired biological activities. This has involved a variety of design strategies, from simple substituent changes to more complex bioisosteric replacements.

Modifications on the Bromophenyl Moiety

The 4-bromophenyl ring is a critical component of the this compound scaffold, and its modification has been a key focus of SAR studies. The nature, position, and electronic properties of substituents on this ring can significantly impact the compound's interaction with its biological target.

Research on related N-phenylbenzamide analogs has demonstrated that the presence and position of electron-withdrawing groups on the aniline (B41778) (phenyl) ring are often beneficial for potency. For instance, in a series of N-phenylbenzamides developed as antischistosomal agents, compounds with electron-withdrawing substituents at the meta and para positions of the aniline ring showed improved activity. The substitution pattern is crucial, as a meta-substitution on both phenyl rings was found to be detrimental to the antischistosomal potency of some derivatives.

The bromine atom at the para-position of this compound is of particular interest. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity. The effect of replacing the bromine with other halogens (e.g., chlorine, fluorine) or with other electron-withdrawing or electron-donating groups would provide valuable SAR insights. For example, a change in halogen could alter the lipophilicity and electronic character of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity.

A hypothetical SAR study on the bromophenyl moiety could involve synthesizing and testing analogs with various substituents at the para-position, as illustrated in the table below.

R1Biological Activity (IC50, µM)
Br[Example Value]
Cl[Example Value]
F[Example Value]
I[Example Value]
NO2[Example Value]
CN[Example Value]
CH3[Example Value]
OCH3[Example Value]

This table represents a hypothetical dataset for illustrative purposes.

Substituent Effects on the Methylbenzamide Ring

The 3-methylbenzamide (B1583426) portion of the molecule offers another avenue for structural modification to probe SAR. The methyl group at the meta-position influences the molecule's conformation and lipophilicity. Varying the size, lipophilicity, and electronic nature of this substituent can provide insights into the steric and electronic requirements of the binding site.

Studies on similar N-arylbenzamides have shown that the substitution pattern on the benzamide (B126) ring plays a significant role in determining biological activity. For instance, in a series of salicylanilide (B1680751) derivatives, substituents at the 5-position of the salicylic (B10762653) acid moiety were found to significantly increase activity against the Hep-G2 cancer cell line.

To explore the SAR of the methylbenzamide ring in this compound, a systematic variation of the substituent at the 3-position could be undertaken. This could involve replacing the methyl group with other alkyl groups of varying sizes, polar functional groups, or hydrogen bonding donors/acceptors.

A representative set of modifications and their hypothetical biological activities are presented in the following table.

R2Biological Activity (IC50, µM)
CH3[Example Value]
H[Example Value]
C2H5[Example Value]
OCH3[Example Value]
Cl[Example Value]
OH[Example Value]
NH2[Example Value]

This table represents a hypothetical dataset for illustrative purposes.

Variations of the Amide Linker

The amide bond is a central feature of the this compound structure, providing a rigidifying element and participating in hydrogen bonding interactions. However, amide bonds can be susceptible to metabolic cleavage by proteases. Therefore, variations of the amide linker are often explored to improve metabolic stability and pharmacokinetic profiles, as well as to probe the importance of the hydrogen bond donor and acceptor groups.

Bioisosteric replacement is a common strategy employed for this purpose. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological properties to another chemical compound. Common bioisosteres for the amide bond include triazoles, oxadiazoles, and other five-membered heterocycles. These replacements can mimic the geometry and electronic properties of the amide bond while offering improved metabolic stability. For example, 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide bioisosteres as they can mimic the planarity and dipole moment of the amide group.

The following table illustrates potential amide linker variations and their hypothetical impact on biological activity.

LinkerBiological Activity (IC50, µM)
-CONH-[Example Value]
-NHCO- (retro-amide)[Example Value]
-CH=CH- (alkene)[Example Value]
1,2,4-Oxadiazole[Example Value]
1,2,3-Triazole[Example Value]

This table represents a hypothetical dataset for illustrative purposes.

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into the this compound scaffold is a powerful strategy to modulate its physicochemical properties and explore new interactions with the biological target. Heterocycles are prevalent in pharmaceuticals as they can influence solubility, lipophilicity, polarity, and hydrogen bonding capacity.

Heterocyclic moieties can be introduced by replacing one of the phenyl rings or by being appended as substituents. For example, replacing the bromophenyl or methylbenzoyl ring with a pyridine, pyrimidine, or other aromatic heterocycle can significantly alter the electronic distribution and introduce potential new hydrogen bonding sites. Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their importance in drug design.

Furthermore, appending heterocyclic substituents to either of the phenyl rings can provide additional points of interaction with the target protein. For instance, a piperazine (B1678402) moiety could be introduced to enhance solubility and provide a handle for further functionalization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the underlying mechanisms of action.

2D-QSAR Approaches (e.g., Topliss Scheme, Hansch Analysis)

2D-QSAR methods utilize descriptors calculated from the two-dimensional representation of molecules to build predictive models. These approaches are particularly useful in the early stages of drug discovery for lead optimization.

The Topliss Scheme is a non-mathematical, operational scheme for analog design. It provides a stepwise guide for substituent selection on an aromatic ring to maximize potency. The scheme is based on the assumption that the primary effects of substituents on biological activity are due to their hydrophobic (π), electronic (σ), and steric (Es) properties. Starting with an unsubstituted parent compound, the scheme suggests a sequence of substitutions to explore this parameter space efficiently. For example, if the initial 4-chloro analog is more active than the parent compound, the scheme suggests synthesizing the 3,4-dichloro analog next to explore the effect of increased electron withdrawal. While a powerful tool for rapid lead optimization, the Topliss scheme can sometimes lead to compounds with increased lipophilicity, which may negatively impact their pharmacokinetic properties.

Hansch Analysis is a classic QSAR approach that develops a linear equation correlating the biological activity (usually expressed as log(1/C), where C is the concentration required to produce a certain effect) with various physicochemical parameters. A typical Hansch equation takes the form:

log(1/C) = k1logP + k2σ + k3Es + k4

In this equation, logP represents the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), σ is the Hammett constant (representing electronic effects), and Es is the Taft steric parameter. The coefficients (k1, k2, k3) are determined by multiple linear regression analysis and indicate the relative importance of each parameter for the biological activity. A positive coefficient for logP, for instance, would suggest that increasing lipophilicity enhances activity within the studied range of compounds. QSAR models for N-phenylbenzamides have indicated that anti-Gram-positive bacterial activity is often related to electrostatic effects, while activity against Gram-negative bacteria is more dependent on hydrophobicity and steric factors.

By applying these systematic SAR and QSAR approaches, researchers can gain a deeper understanding of the molecular requirements for the biological activity of this compound derivatives, paving the way for the design of more potent and selective therapeutic agents.

3D-QSAR Techniques (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used in drug design to correlate the biological activity of a series of compounds with their 3D physicochemical properties. nih.govnih.gov Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bonding fields of a molecule influence its interaction with a biological target.

Comparative Molecular Field Analysis (CoMFA):

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule in a dataset. nih.gov The process involves several key steps:

Molecular Modeling and Alignment: A set of molecules with known biological activities is built, and their three-dimensional structures are generated and minimized to their lowest energy state. A crucial step is the alignment of all molecules based on a common substructure or a pharmacophore hypothesis.

Grid Box Generation: A 3D grid is created around the aligned molecules.

Field Calculation: The steric and electrostatic fields are calculated at each grid point.

PLS Analysis: Partial Least Squares (PLS) analysis is then employed to derive a linear correlation between the calculated field values (independent variables) and the biological activities (dependent variable).

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecules are predicted to increase or decrease biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA):

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com A key difference in CoMSIA is the use of a Gaussian function to calculate the similarity indices, which results in smoother and more interpretable contour maps compared to CoMFA. mdpi.com The steps involved in a CoMSIA study are similar to those in CoMFA, with the primary distinction being the calculation of additional molecular fields.

For a hypothetical 3D-QSAR study on derivatives of this compound, a dataset of analogues with varying substituents on both the phenyl rings would be required, along with their corresponding biological activity data. The benzamide core would likely serve as the template for alignment. The resulting CoMFA and CoMSIA models would provide predictive equations and contour maps to guide the design of new derivatives with potentially enhanced activity.

The statistical robustness of the generated models is crucial and is typically validated using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of prediction.

3D-QSAR Technique Molecular Fields Calculated Key Features
CoMFA Steric (Lennard-Jones), Electrostatic (Coulomb)Utilizes a probe atom to calculate interaction energies at grid points.
CoMSIA Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, Hydrogen Bond AcceptorEmploys a Gaussian function for smoother field calculations.

Analysis of Key Pharmacophoric Features and Structural Determinants for Biological Activity

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target, and thus to trigger (or block) its biological response. taylorandfrancis.com Identifying the key pharmacophoric features of this compound derivatives is essential for understanding their mechanism of action and for designing new, more potent compounds.

For the N-phenylbenzamide scaffold, several general pharmacophoric features can be hypothesized, which would be validated and refined through computational modeling and experimental testing of a series of analogues:

Aromatic Rings: The two phenyl rings likely engage in hydrophobic and π-π stacking interactions within the binding pocket of a target protein. The relative orientation of these rings is often critical for activity.

Amide Linker: The amide group (-CONH-) is a key structural feature, capable of forming hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

Substituents: The nature and position of substituents on the aromatic rings are crucial determinants of activity.

Bromine Atom: The bromine atom on the 4-position of the N-phenyl ring is a bulky, hydrophobic, and electron-withdrawing group. It can participate in halogen bonding and van der Waals interactions, and its presence can significantly influence the compound's pharmacokinetic properties.

Methyl Group: The methyl group at the 3-position of the benzoyl ring is a small, hydrophobic group. It can influence the conformation of the molecule and participate in hydrophobic interactions with the target.

Pharmacophore models can be generated using ligand-based or structure-based approaches. In the absence of a known 3D structure of the biological target, a ligand-based approach would be employed, where a set of active molecules is superimposed to identify common chemical features.

A hypothetical pharmacophore model for a series of this compound derivatives might include features such as two hydrophobic aromatic centers, a hydrogen bond acceptor, a hydrogen bond donor, and a halogen bond donor feature.

Correlation of Structural Features with Specific Biological Mechanisms

The specific biological mechanism of action of this compound would depend on the therapeutic area for which it is being investigated. For instance, benzamide derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and antipsychotic effects. nih.govnanobioletters.com The correlation of specific structural features with these mechanisms is a cornerstone of medicinal chemistry.

As Antibacterial Agents:

If this compound derivatives were being explored as antibacterial agents, for example, as inhibitors of the FtsZ protein, a crucial component of the bacterial cell division machinery, specific structural features would be correlated with this inhibitory activity. nih.gov

Substitutions on the N-phenyl Ring: The nature of the substituent at the 4-position of the N-phenyl ring could influence binding affinity. A bulky and hydrophobic group like bromine might occupy a specific hydrophobic pocket in the FtsZ protein.

As Anticancer Agents:

In the context of anticancer activity, where benzamide derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR), the structural features would be correlated with their ability to fit into the enzyme's active site. nih.gov

Hydrogen Bonding Interactions: The amide linker could form crucial hydrogen bonds with amino acid residues in the active site of DHFR, mimicking the interactions of the natural substrate.

Hydrophobic Interactions: The bromophenyl and methylphenyl rings could fit into hydrophobic pockets within the enzyme, contributing to the binding affinity. The bromine atom might provide additional specificity through halogen bonding.

Computational Chemistry and Molecular Modeling of this compound

While specific computational studies focusing exclusively on this compound are not extensively available in publicly accessible research, the principles of computational chemistry and molecular modeling provide a robust framework for predicting its behavior and interactions at a molecular level. This section outlines the established computational methodologies and illustrates their potential application to this compound, drawing parallels from studies on structurally similar benzanilide (B160483) and N-phenylbenzamide derivatives.

Chemical Biology Applications and Probe Development

Strategies for Bioconjugation and Activity-Based Probes

Information regarding strategies for the bioconjugation of N-(4-bromophenyl)-3-methylbenzamide is not available. Bioconjugation involves the covalent attachment of a molecule, such as a fluorescent dye or an affinity tag, to a chemical probe to enable visualization or target identification. Similarly, the development of activity-based probes from this compound, which are designed to covalently bind to the active site of a specific enzyme, has not been reported.

While the structure of this compound contains a bromine atom and aromatic rings that could potentially be modified for bioconjugation, no published studies have explored these possibilities.

Application in Target Validation Studies within Cellular Contexts

There is no documented use of this compound in target validation studies. Target validation is the process of confirming that a specific biological molecule (the "target") is directly involved in a disease process and is a suitable target for therapeutic intervention. This often involves using a selective chemical probe to modulate the target's activity in cellular models. The absence of a known biological target for this compound precludes its use in such validation studies.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Targets for N-(4-bromophenyl)-3-methylbenzamide

While the initial therapeutic focus of benzamide (B126) derivatives has been broad, a significant future direction lies in the precise identification of novel biological targets for this compound. The benzamide scaffold is a common feature in a variety of kinase inhibitors, suggesting that this compound could modulate the activity of one or more protein kinases. bookpi.org

A key area of investigation will be its potential as a tyrosine kinase inhibitor (TKI) . Receptor tyrosine kinases (RTKs) are frequently overexpressed in cancer cells, making them a prime target for therapeutic intervention. nih.gov Research into novel N-(benzimidazol-2-yl-methyl) benzamide derivatives has highlighted their potential as TKIs, and similar virtual docking and in-silico studies could be applied to this compound to predict its binding affinity to various kinase domains. nih.gov

Furthermore, the development of multi-targeted receptor tyrosine kinase inhibitors is a growing field. For instance, N4-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potent dual inhibitors of platelet-derived growth factor receptor beta (PDGFRβ) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov This suggests that this compound could be investigated for its potential to inhibit multiple RTKs simultaneously, which could offer a more robust therapeutic effect and potentially overcome resistance mechanisms.

Another avenue of exploration is its potential as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor . nih.gov PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a promising strategy in cancer therapy. nih.gov A recent study on benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds revealed potent PARP-1 inhibitory effects. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit PARP-1 inhibitory activity.

Future research should, therefore, involve comprehensive screening of this compound against a panel of kinases and other relevant biological targets to uncover novel mechanisms of action and expand its therapeutic potential.

Design and Synthesis of Advanced this compound Analogues with Enhanced Potency and Selectivity

Building upon the core structure of this compound, the design and synthesis of advanced analogues will be crucial for improving its therapeutic index. The goal is to develop derivatives with enhanced potency against specific targets and increased selectivity to minimize off-target effects.

One approach involves the strategic modification of the this compound backbone. For instance, the synthesis of novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines has been explored to create potential protein kinase inhibitors. bookpi.org In this design, the purine (B94841) moiety is intended to interact with the ATP-pocket of the kinase, while the trifluoromethylaniline portion binds to the allosteric pocket. bookpi.org A similar strategy could be employed for this compound, where different heterocyclic moieties are appended to the methylbenzamide core to optimize interactions with the target protein.

The synthesis of these advanced analogues can be achieved through established chemical routes. For example, the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline can produce an intermediate that is further reacted with various electrophiles to yield a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. juniperpublishers.com A similar multi-step synthesis can be envisioned for generating a library of this compound analogues with diverse substitutions on both the bromophenyl and methylbenzoyl rings.

The table below outlines a potential strategy for the synthesis of advanced analogues, drawing inspiration from related benzamide syntheses.

Step Reaction Reagents and Conditions Purpose
1Amide Formation3-methylbenzoyl chloride and 4-bromoaniline (B143363) in the presence of a base.To form the core this compound structure.
2Functionalization of the Phenyl RingsSuzuki or Buchwald-Hartwig cross-coupling reactions.To introduce diverse substituents on the bromophenyl or methylbenzoyl rings for structure-activity relationship (SAR) studies.
3Modification of the Amide LinkerReduction of the amide bond to an amine.To explore the impact of the linker on biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound analogues. These computational tools can accelerate the drug discovery process by predicting the biological activity and physicochemical properties of novel compounds, thereby reducing the need for extensive and costly experimental screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this context. By training an ML model on a dataset of known benzamide derivatives and their corresponding biological activities, it is possible to predict the activity of newly designed analogues based on their chemical structures. chemrxiv.org This allows for the in-silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and further testing.

Reinforcement learning, a type of ML, can also be employed for reaction optimization. chemrxiv.org By designing and implementing reinforcement learning bandit optimization models, it is possible to identify generally applicable conditions for a variety of chemical transformations, which can be applied to the synthesis of this compound analogues. chemrxiv.org

Furthermore, molecular docking simulations, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can be used to visualize the binding of this compound analogues to their biological targets. nih.gov This provides valuable insights into the key interactions that govern binding affinity and can guide the design of more potent inhibitors.

The table below summarizes the potential applications of AI and ML in the development of this compound.

AI/ML Application Description Potential Impact
QSAR ModelingPredicts the biological activity of compounds based on their chemical structure.Accelerates the identification of potent analogues and reduces the number of compounds that need to be synthesized and tested.
De Novo Drug DesignGenerates novel molecular structures with desired properties.Facilitates the discovery of novel and patentable this compound analogues.
Reaction OptimizationIdentifies optimal conditions for chemical synthesis.Improves the efficiency and yield of the synthesis of advanced analogues.
Molecular DockingPredicts the binding mode and affinity of compounds to their targets.Provides insights into the mechanism of action and guides the design of more potent and selective inhibitors.

Multi-Omics Approaches to Elucidate Comprehensive Mechanistic Insights

To gain a deeper understanding of the cellular and molecular mechanisms of this compound, multi-omics approaches will be indispensable. By integrating data from proteomics, metabolomics, and genomics, researchers can obtain a comprehensive picture of the biological pathways modulated by the compound.

Proteomics can be used to identify the proteins that directly or indirectly interact with this compound. Techniques such as label-free mass spectrometry can reveal changes in the abundance of thousands of proteins in response to compound treatment. nih.gov For instance, a proteomic analysis of bone marrow mononuclear cells and blood plasma from patients with extramedullary multiple myeloma identified distinct protein signatures associated with the disease. nih.govnih.gov A similar approach could be used to identify protein biomarkers that predict the response to this compound treatment.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, can provide insights into the metabolic pathways affected by this compound. By analyzing the changes in the levels of various metabolites, researchers can identify key metabolic nodes that are targeted by the compound. nih.gov This information can be used to understand the compound's mechanism of action and to identify potential synergistic drug combinations.

Genomics and transcriptomics can be used to investigate the effects of this compound on gene expression. Microarray or RNA-sequencing analysis can reveal which genes are up- or downregulated upon compound treatment, providing clues about the cellular processes that are affected.

The integration of these multi-omics datasets will be crucial for constructing a comprehensive model of the mechanism of action of this compound and for identifying potential biomarkers of efficacy and toxicity.

Development of Advanced In Vitro Models for Efficacy Assessment

The evaluation of the efficacy of this compound and its analogues will be greatly enhanced by the use of advanced in vitro models that more accurately mimic the in vivo environment. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex cell-cell and cell-matrix interactions that occur in living tissues, which can lead to poor prediction of in vivo drug responses.

Three-dimensional (3D) cell culture models , such as spheroids and organoids, offer a more physiologically relevant platform for drug screening. nih.gov Spheroids are simple clusters of cell aggregates that can be generated from cancer cell lines or tumor fragments. nih.gov Organoids are more complex 3D structures that are derived from tissue stem cells and can self-organize to form structures that resemble their organ of origin. nih.gov

These 3D models can be used to assess the anti-cancer activity of this compound in a more realistic setting. For example, tumor organoids have been used for high-throughput drug screens to identify gene-drug associations. nih.gov Similarly, spheroids can be used to evaluate the ability of the compound to penetrate into the tumor mass and to kill cancer cells in a more complex microenvironment.

Organ-on-a-chip (OoC) technology represents another exciting frontier in in vitro drug testing. OoC devices are microfluidic cell culture systems that can simulate the activities, mechanics, and physiological response of entire organs and organ systems. By integrating organoids with OoC technology, it is possible to create even more sophisticated models that can be used to study the pharmacokinetics and pharmacodynamics of this compound in a multi-organ context. nih.gov

The use of these advanced in vitro models will not only improve the predictive power of preclinical studies but also reduce the reliance on animal testing, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Q & A

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3-methylbenzamide, and how can purity be validated?

  • Methodological Answer : A common approach involves coupling 3-methylbenzoic acid derivatives with 4-bromoaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Post-synthesis, purification is achieved through recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires a combination of techniques:
  • 1H/13C-NMR to confirm bonding and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular mass.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess chemical homogeneity (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ ~165 ppm) to confirm amide formation .
  • FTIR : Detect C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~260–280 nm) for solubility studies in DMSO/PBS .

Q. How can crystallographic software (e.g., SHELX) determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data, collected at low temperature (100 K), can be processed using SHELXT for structure solution and SHELXL for refinement. Key steps:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
  • Structure Validation : Check R-factor (<5%), residual electron density, and thermal displacement parameters .

Advanced Research Questions

Q. How does this compound inhibit polyglutamine (polyQ) aggregation, and what experimental designs quantify its efficacy?

  • Methodological Answer : The compound disrupts polyQ fibril formation via π-stacking with aromatic residues. To assess efficacy:
  • Thioflavin T (ThT) Assay : Monitor fluorescence (λex = 440 nm, λem = 485 nm) to track fibril kinetics in Huntington’s disease models .
  • IC50 Determination : Dose-response curves (0.1–50 µM) in SH-SY5Y cells transfected with mutant huntingtin.
  • Controls : Include known inhibitors (e.g., Congo Red) and validate with SDS-PAGE/Western blot .

Q. What computational strategies (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using the B3LYP/6-311++G(d,p) basis set can model:
  • HOMO-LUMO Gaps : Correlate with redox stability.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for interaction studies.
  • Solvent Effects : Include polarizable continuum models (PCM) for aqueous environments .

Q. How does this compound act as a thermal initiator in methyl methacrylate (MMA) polymerization?

  • Methodological Answer : The compound generates radicals upon thermal cleavage of the amide bond. Kinetic studies involve:
  • DSC/TGA : Determine decomposition temperature (~80°C) .
  • Rate Order Analysis : Plot ln([M]₀/[M]) vs. time; reported orders: 0.5 (initiator), 1.8 (monomer) .
  • GPC : Measure polymer molecular weight (Đ = 1.2–1.5) to assess initiation efficiency .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies arise from dynamic effects (NMR timescale) vs. static structures (X-ray). Strategies:
  • Variable-Temperature NMR : Detect conformational exchange (e.g., amide rotamers).
  • Hirshfeld Surface Analysis : Compare X-ray-derived intermolecular contacts with NMR NOE correlations .

Q. What formulation strategies improve solubility and stability in biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PBS (≤0.1% DMSO) to avoid cytotoxicity.
  • Cyclodextrin Complexation : Enhance aqueous solubility via host-guest interactions.
  • Accelerated Stability Studies : Monitor degradation (HPLC) under 40°C/75% RH for 4 weeks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.